1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one
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Overview
Description
1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one is a compound that features a pyrrolidin-2-one core structure, which is a five-membered lactam. This compound also contains a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one typically involves the formation of the oxadiazole ring followed by its attachment to the pyrrolidin-2-one core. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This is followed by a nucleophilic substitution reaction to attach the oxadiazole to the pyrrolidin-2-one core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyrrolidin-2-one core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group and the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)pyrrolidin-2-one: This compound is structurally similar but lacks the oxadiazole ring, which may result in different biological activities.
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: Another related compound with a different heterocyclic ring, leading to variations in chemical reactivity and biological properties.
Uniqueness
The presence of both the oxadiazole ring and the pyrrolidin-2-one core in 1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one makes it unique. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
1-[[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-10-5-3-9(4-6-10)13-15-11(16-19-13)8-17-7-1-2-12(17)18/h3-6H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPWJHWHYXBSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=NOC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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